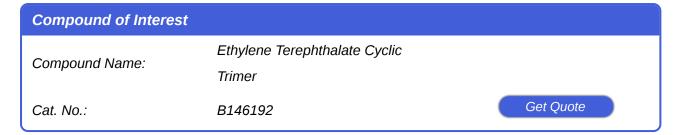


# Application of Ethylene Terephthalate Cyclic Trimer in Food Packaging Migration Testing

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Polyethylene terephthalate (PET) is a widely utilized polymer in food packaging due to its excellent mechanical properties, clarity, and barrier capabilities.[1][2] However, the potential for migration of low molecular weight constituents from the packaging into the foodstuff is a critical safety consideration. Among these migrants, the **ethylene terephthalate cyclic trimer** (PET cT) is of particular interest as it is often the most abundant residual oligomer in PET materials. [3] Consequently, PET cT serves as a key indicator for migration from PET food contact materials (FCMs), especially in applications involving high temperatures, such as microwaveable trays and containers.[3][4][5]

This document provides detailed application notes and protocols for the use of PET cT in food packaging migration testing, summarizing quantitative data and outlining experimental methodologies.

## **Regulatory Context**

In the European Union, the safety of food contact materials is governed by a framework of regulations, including Regulation (EC) No 1935/2004, which sets the general safety principles, and Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[6][7][8] These regulations establish specific migration limits (SMLs) for certain



substances and an overall migration limit (OML) for the total amount of non-volatile substances that can migrate into food.[9][10] While there is currently no specific SML for PET oligomers, they are considered non-intentionally added substances (NIAS), and their presence and migration levels are assessed to ensure they do not endanger human health.[11][12]

## **Quantitative Migration Data**

The migration of PET cyclic trimer is influenced by factors such as temperature, contact time, the nature of the food or food simulant, and whether the PET is virgin or recycled.[13] The following tables summarize quantitative data from various studies on PET cT migration.

Table 1: Migration of PET Cyclic Trimer into Food Simulants

PET Type	Food Simulant	Test Conditions	PET cT Concentration	Reference
Virgin PET (vPET)	95% Ethanol	10 days at 60°C	587 μg/L	[11][13][14]
Recycled PET (rPET)	95% Ethanol	10 days at 60°C	2950 μg/L	[11][13][14]
Crystallized PET (CPET)	Corn Oil	1 hour at 115°C	Not specified, used to calculate diffusion coefficients	[3][4]
Crystallized PET (CPET)	Corn Oil	1 hour at 146°C	Not specified, used to calculate diffusion coefficients	[3][4]
Crystallized PET (CPET)	Corn Oil	1 hour at 176°C	Not specified, used to calculate diffusion coefficients	[3][4]

Table 2: Migration of PET Cyclic Oligomers into Foodstuffs



Food Product	Packaging Type	Cooking Conditions	PET Oligomer Concentration (total)	Reference
French Fries	Susceptor Film	Per package instructions	~7 µg/g	[15][16]
Popcorn	Susceptor Film	Per package instructions	~7 µg/g	[15][16]
Fish Sticks	Susceptor Film	Per package instructions	< 0.012 μg/g to ~7 μg/g	[15][16]
Waffles	Susceptor Film	Per package instructions	< 0.012 μg/g to ~7 μg/g	[15][16]
Pizza	Susceptor Film	Per package instructions	< 0.012 μg/g to ~7 μg/g	[15][16]

## **Experimental Protocols**

The following are detailed methodologies for key experiments in PET cT migration testing.

## **Protocol 1: Migration Testing using Food Simulants**

This protocol describes a typical migration experiment to quantify PET cT migration into a food simulant.

#### 1. Materials and Reagents:

- PET packaging material (e.g., bottles, trays)
- Food simulant (e.g., 95% v/v ethanol in water for fatty foods, 10% v/v ethanol for aqueous foods, or olive oil)[11][14]
- Reference standard of PET cyclic trimer (CAS 7441-32-9)[5]
- Acetonitrile (HPLC grade)
- Water (ultrapure)
- · Glass migration cells or containers
- Incubator or oven capable of maintaining the test temperature

#### 2. Sample Preparation:



- Cut the PET material into test specimens of a known surface area.
- Clean the specimens to remove any surface contamination.
- 3. Migration Experiment:
- Place the PET specimen in a glass migration cell.
- Add a known volume of the pre-heated food simulant to the cell, ensuring the specimen is fully immersed. The surface area to volume ratio should be standardized (e.g., 6 dm²/L).
- Seal the cell and place it in an incubator at the specified test temperature and duration (e.g., 10 days at 60°C for long-term storage simulation).[11][17]
- 4. Sample Analysis (UHPLC-qTOF-MS):
- After the migration period, remove the food simulant sample.
- If using an oily food simulant like olive oil, a clean-up step such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary to remove fats.[11]
- Prepare a calibration curve using the PET cT reference standard.
- Analyze the sample using an Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS) system.[11][14]
- Chromatographic Conditions (Example):
- Column: C18 reverse-phase column
- · Mobile Phase: Gradient of acetonitrile and water
- Flow Rate: 0.3 mL/min
  Injection Volume: 5 μL
- Mass Spectrometry Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI) positive
- Acquisition Mode: Full scan or tandem MS (MS/MS) for higher specificity
- 5. Data Analysis:
- Identify and quantify the PET cT peak in the chromatogram based on the retention time and mass-to-charge ratio (m/z) of the reference standard.
- Calculate the concentration of PET cT in the food simulant using the calibration curve.
- Express the migration results in mg/kg of food simulant or mg/dm² of the contact surface.

## Protocol 2: Prediction of Migration from Microwaveable Packaging

## Methodological & Application





This protocol outlines a procedure to predict the migration of PET cT from microwaveable packaging into food.[3][4]

#### 1. Determine Diffusion Coefficients:

- Perform migration experiments with the PET material (e.g., crystallized PET CPET) and a
  fatty food simulant (e.g., corn oil) at three or more elevated temperatures in a convection
  oven (e.g., 115°C, 146°C, 176°C).[3][4]
- Analyze the concentration of PET cT in the corn oil at different time points.
- Calculate the diffusion coefficients (D) for PET cT at each temperature using appropriate mathematical models based on Fick's laws of diffusion.

#### 2. Create an Arrhenius Plot:

- Plot the natural logarithm of the calculated diffusion coefficients (In D) against the reciprocal of the absolute temperature (1/T).
- The resulting linear plot is the Arrhenius plot, from which the activation energy of diffusion can be determined.
- 3. Measure Temperature-Time Profile of Microwave Heating:
- Place the microwaveable PET container with the food simulant (e.g., corn oil) in a microwave oven.
- If a susceptor is present, ensure it is in place.
- Heat the container in the microwave for the intended cooking time, measuring the temperature of the food simulant at regular intervals to obtain a temperature-time profile.

#### 4. Predict Migration:

- Use the Arrhenius plot to determine the diffusion coefficient for PET cT at each temperature point in the measured temperature-time profile.
- Integrate the diffusion over the entire heating period to predict the total amount of PET cT that will migrate into the food simulant under microwave conditions.

#### 5. Validate the Prediction:

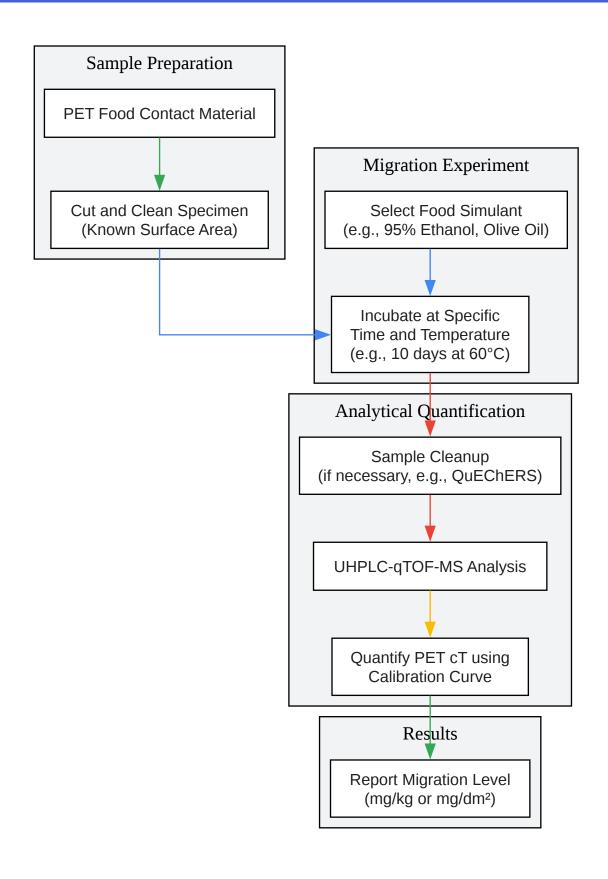
- Conduct an actual migration experiment under the same microwave heating conditions.
- Measure the concentration of PET cT in the food simulant and compare it with the predicted value to validate the model.[3][4]



## **Visualizations**

The following diagrams illustrate the experimental workflow for PET cT migration testing.

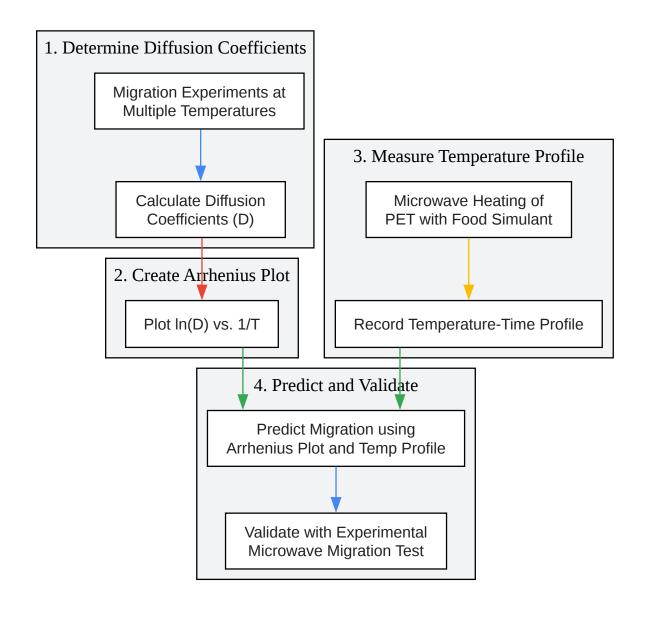




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Caption: Experimental workflow for PET cT migration testing.





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Caption: Workflow for predicting PET cT migration from microwaveable packaging.

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## Methodological & Application





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